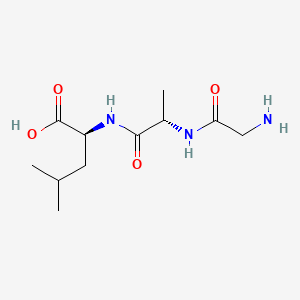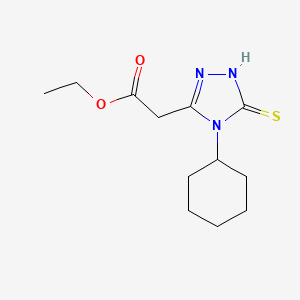
5-(1,5-diméthyl-1H-pyrazol-4-yl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole is a heterocyclic compound that features both a pyrazole and an isoxazole ring
Applications De Recherche Scientifique
5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biological Studies: It is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
Target of Action
The primary targets of the compound “5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on elucidating these pathways to understand the compound’s mechanism of action better.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Analyse Biochimique
Biochemical Properties
5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine derivatives through nucleophilic addition-elimination reactions . These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways.
Cellular Effects
The effects of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole on cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, oxidative stress induced by this compound can lead to the formation of reactive oxygen species, which in turn can affect various cellular components . This can result in changes in gene expression and alterations in cellular metabolism.
Molecular Mechanism
At the molecular level, 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. The compound’s structure allows it to interact with specific sites on enzymes and proteins, thereby modulating their activity . These interactions can also lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cellular processes.
Dosage Effects in Animal Models
The effects of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical changes. For instance, studies have shown that the compound is well-tolerated at doses of 100 mg/kg and 300 mg/kg in mice . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage in biochemical studies.
Metabolic Pathways
5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interactions with hydrazine derivatives, for example, can lead to changes in metabolic pathways, affecting the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement and localization within the cell . These interactions can influence the compound’s accumulation and activity in different cellular compartments.
Subcellular Localization
The subcellular localization of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, 1,3-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, the nitrile oxide can be generated in situ from a hydroxamic acid derivative.
Coupling of the Pyrazole and Isoxazole Rings: The final step involves coupling the pyrazole and isoxazole rings. This can be achieved through a variety of methods, including palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution can be carried out using sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
- 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole is unique due to its specific substitution pattern on both the pyrazole and isoxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
5-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-6-7(5-9-11(6)2)8-3-4-10-12-8/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPQWZDZRNPLAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC=NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1277162.png)













